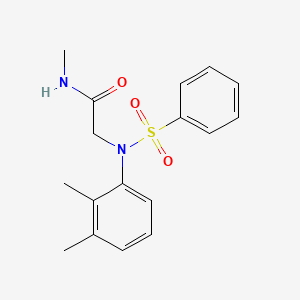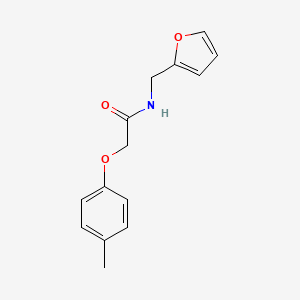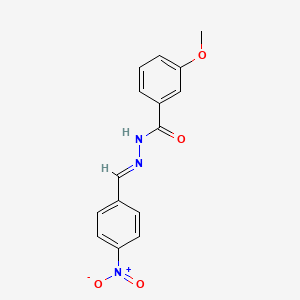![molecular formula C22H26N6O B5605862 2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5605862.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section would typically introduce the significance of the compound within its relevant scientific field, such as its potential as a kinase inhibitor, given the related activity of compounds with similar structural features. For instance, compounds identified as VEGFR-2 kinase inhibitors share some structural similarities, emphasizing the importance of specific functional groups in biological activity (Sun-Young Han et al., 2012).
Synthesis Analysis
The synthesis of complex organic molecules like quinoxalinone derivatives often involves multi-step chemical reactions, including cyclization and substitution. For example, the solid-phase synthesis approach allows for the creation of compounds with diverse functional groups, highlighting the role of specific synthetic strategies in achieving desired molecular architectures (A. Mazurov, 2000).
Molecular Structure Analysis
Understanding the molecular structure of compounds, including stereochemistry and conformation, is crucial for elucidating their potential interactions and functionalities. Techniques such as X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within a molecule and its electronic environment, influencing its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds containing imidazol and quinoxaline moieties can undergo various chemical reactions, including cycloadditions and substitutions, which modify their chemical properties. These reactions are essential for tailoring the compound's functionality and enhancing its biological activity or material properties (G. Sundaram et al., 2007).
Propiedades
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-21-5-7-22(15-28(21)10-6-17-13-23-16-25-17)8-11-27(12-9-22)20-14-24-18-3-1-2-4-19(18)26-20/h1-4,13-14,16H,5-12,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTRXHONYUUFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)CN(C1=O)CCC5=CN=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5605788.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)
![N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)
![N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)
![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)
![2-(4-chlorobenzyl)-8-(3-fluoro-2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5605829.png)

![ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate](/img/structure/B5605839.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5605848.png)
![N-[(4-acetyl-2-morpholinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5605854.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)

![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)